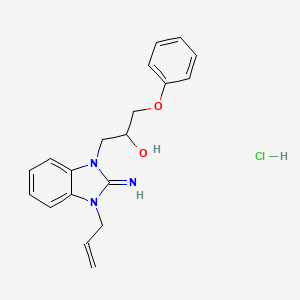![molecular formula C16H22Cl3NO7 B5063010 (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5063010.png)
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. In
Mécanisme D'action
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate acts as a selective agonist of the β3-adrenergic receptor. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and activates several downstream targets involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
The activation of β3-adrenergic receptors by (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate leads to several biochemical and physiological effects. These include increased energy expenditure, increased lipolysis, decreased insulin resistance, and improved glucose metabolism. The compound has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate in lab experiments is its high selectivity for the β3-adrenergic receptor. This allows for specific investigation of the effects of β3-adrenergic receptor activation on energy metabolism and thermogenesis. However, one limitation of the compound is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the use of (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate in scientific research. One direction is the investigation of its effects on other physiological systems, such as the cardiovascular and immune systems. Another direction is the development of more potent and selective β3-adrenergic receptor agonists for potential therapeutic use in obesity and metabolic disorders. Additionally, the compound could be used in combination with other drugs to investigate potential synergistic effects on energy metabolism and thermogenesis.
Méthodes De Synthèse
The synthesis of (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate involves several steps. Firstly, 2,4,6-trichlorophenol is reacted with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with (3-methoxypropyl)amine to form (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine. Finally, this amine is reacted with oxalic acid to form the oxalate salt of the compound.
Applications De Recherche Scientifique
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in energy metabolism and thermogenesis. It has been shown to increase energy expenditure and promote fat loss in animal models. The compound has also been used to study the effects of β3-adrenergic receptor activation on insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO3.C2H2O4/c1-19-5-2-3-18-4-6-20-7-8-21-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h9-10,18H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFEYMHGHKYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)


![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)
![N-(4-butylphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5062993.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063001.png)

![ethyl 5-(acetyloxy)-2-({[anilino(imino)methyl]thio}methyl)-6-bromo-1-methyl-1H-indole-3-carboxylate hydrobromide](/img/structure/B5063018.png)

![3-allyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063029.png)
![[2-(1,3-benzothiazol-2-ylthio)ethyl]amine hydrobromide](/img/structure/B5063037.png)
![2-(allylthio)-4-[(5-bromo-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5063041.png)